2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE is a complex organic compound characterized by its unique structural components, including a brominated pyrazole ring and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
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Bromination: : The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
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Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction, often using reagents like difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
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Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the brominated pyrazole with an appropriate amine derivative, such as 1-methyl-2-(4-methylpiperidino)ethylamine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
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Substitution: : The bromine atom in the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also explored for its potential use in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The brominated pyrazole ring and the difluoromethyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and other enzymes involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE
- 2-[4-FLUORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE
Uniqueness
The presence of the bromine atom in 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-[1-METHYL-2-(4-METHYLPIPERIDINO)ETHYL]ACETAMIDE distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can significantly influence the compound’s reactivity and interaction with biological targets. This uniqueness can be leveraged to develop compounds with specific desired properties, such as increased potency or selectivity in biological assays.
Properties
Molecular Formula |
C16H25BrF2N4O |
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Molecular Weight |
407.30 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C16H25BrF2N4O/c1-10-4-6-22(7-5-10)8-11(2)20-13(24)9-23-12(3)14(17)15(21-23)16(18)19/h10-11,16H,4-9H2,1-3H3,(H,20,24) |
InChI Key |
WZOWYOIHTLSVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(C)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C |
Origin of Product |
United States |
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